molecular formula C12H10N4O3S B6519917 N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}-2H-1,3-benzodioxole-5-carboxamide CAS No. 933239-60-2

N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B6519917
CAS No.: 933239-60-2
M. Wt: 290.30 g/mol
InChI Key: WLYJREYRLMGDDR-UHFFFAOYSA-N
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Description

N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}-2H-1,3-benzodioxole-5-carboxamide is a useful research compound. Its molecular formula is C12H10N4O3S and its molecular weight is 290.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 290.04736137 g/mol and the complexity rating of the compound is 399. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It is known that thiazole derivatives, which this compound is a part of, have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . These diverse biological activities suggest that the compound could potentially interact with a variety of targets.

Mode of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with their targets in various ways . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This could potentially facilitate interactions with target molecules.

Biochemical Pathways

Given the diverse biological activities of thiazole derivatives, it is likely that this compound could influence multiple pathways

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the compound’s bioavailability and pharmacokinetics.

Result of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they could have various effects at the molecular and cellular level .

Action Environment

The solubility properties of thiazole could potentially influence how environmental factors affect the compound’s action .

Properties

IUPAC Name

N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O3S/c17-10(7-1-2-8-9(5-7)19-6-18-8)13-11-14-15-12-16(11)3-4-20-12/h1-2,5H,3-4,6H2,(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYJREYRLMGDDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NN=C(N21)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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